Ethyl 3-(1,3-dioxan-2-YL)-4-methoxybenzoylformate
CAS No.: 951888-43-0
Cat. No.: VC2280869
Molecular Formula: C15H18O6
Molecular Weight: 294.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 951888-43-0 |
|---|---|
| Molecular Formula | C15H18O6 |
| Molecular Weight | 294.3 g/mol |
| IUPAC Name | ethyl 2-[3-(1,3-dioxan-2-yl)-4-methoxyphenyl]-2-oxoacetate |
| Standard InChI | InChI=1S/C15H18O6/c1-3-19-14(17)13(16)10-5-6-12(18-2)11(9-10)15-20-7-4-8-21-15/h5-6,9,15H,3-4,7-8H2,1-2H3 |
| Standard InChI Key | CWBJFPAYPOESSS-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C(=O)C1=CC(=C(C=C1)OC)C2OCCCO2 |
| Canonical SMILES | CCOC(=O)C(=O)C1=CC(=C(C=C1)OC)C2OCCCO2 |
Introduction
Chemical Identity and Structural Properties
Ethyl 3-(1,3-dioxan-2-YL)-4-methoxybenzoylformate is a complex organic compound belonging to the benzoylformate class. It contains several functional groups that contribute to its unique chemical behavior and potential applications in various scientific fields. The compound's structure features a benzene ring substituted with a methoxy group and a dioxane moiety, along with a benzoylformate functional group that includes an ethyl ester.
Basic Chemical Information
The fundamental chemical data for Ethyl 3-(1,3-dioxan-2-YL)-4-methoxybenzoylformate is summarized in the table below:
| Parameter | Value |
|---|---|
| CAS Registry Number | 951888-43-0 |
| Molecular Formula | C15H18O6 |
| Molecular Weight | 294.3 g/mol |
| IUPAC Name | Ethyl 2-[3-(1,3-dioxan-2-yl)-4-methoxyphenyl]-2-oxoacetate |
| PubChem CID | 24722263 |
| Creation Date in PubChem | February 29, 2008 |
| Last Modified | February 22, 2025 |
The compound was first registered in chemical databases over a decade ago, indicating its established presence in chemical research .
Structural Identifiers and Representations
For computational chemistry and database purposes, this compound is represented through several standardized notations:
| Identifier Type | Value |
|---|---|
| Standard InChI | InChI=1S/C15H18O6/c1-3-19-14(17)13(16)10-5-6-12(18-2)11(9-10)15-20-7-4-8-21-15/h5-6,9,15H,3-4,7-8H2,1-2H3 |
| Standard InChIKey | CWBJFPAYPOESSS-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C(=O)C1=CC(=C(C=C1)OC)C2OCCCO2 |
| Canonical SMILES | CCOC(=O)C(=O)C1=CC(=C(C=C1)OC)C2OCCCO2 |
These identifiers allow for precise structural identification and searching across various chemical databases and literature .
Structural Features and Characteristics
The molecular structure of Ethyl 3-(1,3-dioxan-2-YL)-4-methoxybenzoylformate contains several key functional groups that define its chemical properties and reactivity patterns. Understanding these structural elements is essential for predicting its behavior in chemical reactions and biological systems.
Key Functional Groups
Ethyl 3-(1,3-dioxan-2-YL)-4-methoxybenzoylformate contains multiple functional groups that contribute to its chemical versatility:
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Benzoylformate group: The compound features a benzoylformate (α-keto ester) moiety, which consists of an ethyl ester linked to a ketone adjacent to an aromatic ring. This functionality is known for its reactivity in various organic transformations.
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Methoxy substituent: The presence of a methoxy group (–OCH3) on the aromatic ring affects the electron density distribution and can influence the compound's reactivity and binding characteristics in biological systems.
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1,3-Dioxane ring: The six-membered heterocyclic 1,3-dioxane ring attached to the aromatic system provides additional structural complexity and potential for specific interactions in chemical and biological environments.
The combination of these functional groups creates a molecule with distinct chemical characteristics and potential applications in synthetic chemistry and pharmaceutical research.
| Specification | Standard |
|---|---|
| Purity | NLT 97% |
| Appearance | Not specified in available data |
| Manufacturing Standards | ISO quality systems certified |
These quality parameters are critical for ensuring the reliability of research outcomes when using this compound as a reagent or intermediate .
Applications in Research and Development
Ethyl 3-(1,3-dioxan-2-YL)-4-methoxybenzoylformate serves as a valuable tool in several scientific domains, particularly in medicinal chemistry and organic synthesis. Its unique structure makes it suitable for exploring new synthetic routes and developing novel compounds with specific biological activities.
Organic Synthesis Applications
As an intermediate in organic synthesis, Ethyl 3-(1,3-dioxan-2-YL)-4-methoxybenzoylformate can participate in various transformations:
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The benzoylformate group can undergo numerous reactions including reductions, additions, and condensations.
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The 1,3-dioxane moiety can serve as a protecting group for aldehydes, which can be revealed under appropriate conditions.
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The methoxy group provides a handle for further functionalization through various methods like demethylation and subsequent substitution.
Such versatility makes this compound valuable in the development of more complex organic molecules, potentially including those with pharmaceutical relevance.
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